2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate
Description
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2O2/c1-13(2)5-3-4-12-7(14)15-6-8(9,10)11/h3-6H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHUBMGJXJHGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-[3-(dimethylamino)propyl]isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoroethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate is utilized in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s stability and reactivity, while the dimethylamino group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in various chemical and biological processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate with its analogs:
Functional Differences
- Fluorination Effects : The trifluoroethyl group in the target compound increases electron-withdrawing character and lipophilicity compared to Propamocarb’s propyl ester. This could reduce hydrolysis rates and enhance bioavailability in hydrophobic environments .
- Biological Activity : Propamocarb is widely used as a fungicide, targeting oomycete pathogens . The trifluoroethyl analog may exhibit broader or distinct activity due to fluorine’s influence on molecular recognition.
Commercial and Regulatory Status
- Propamocarb remains commercially available, with established safety and efficacy profiles in agriculture .
Biological Activity
The compound 2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate (C8H15F3N2O2) is a carbamate derivative notable for its unique trifluoroethyl and dimethylamino functional groups. This chemical structure imparts specific biological activities that have garnered attention in both medicinal chemistry and pharmacology. Understanding its biological activity is crucial for potential therapeutic applications and further research developments.
Chemical Structure:
- Molecular Formula: C8H15F3N2O2
- CAS Number: 1478991-47-7
Synthesis:
The synthesis typically involves the reaction of 2,2,2-trifluoroethanol with N-[3-(dimethylamino)propyl]isocyanate under controlled conditions. This reaction is often facilitated by a catalyst to form the carbamate linkage efficiently.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Trifluoroethyl Group: Enhances lipophilicity and stability, allowing better membrane penetration.
- Dimethylamino Group: Engages in hydrogen bonding and other interactions with biological macromolecules.
These interactions can lead to modulation of enzyme activities and receptor binding, influencing various biological pathways.
Pharmacological Studies
Research has indicated that This compound exhibits several pharmacological properties:
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects against specific bacterial strains.
- Neuropharmacological Effects: Its analogs have been studied for their influence on neurotransmitter systems, particularly regarding dopamine receptor interactions.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
Case Studies
-
Dopamine Receptor Interaction:
A study compared the effects of this compound's analogs on adenylate cyclase activity in rat striatum. The results indicated that while the analogs produced a relaxant effect on isolated arteries, they showed no selectivity for dopamine receptors . -
Antimicrobial Testing:
In vitro testing demonstrated that the compound exhibits activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Research Applications
The compound is being explored in various research domains:
- Medicinal Chemistry: As a precursor for developing new drugs targeting neurological disorders.
- Biochemical Probes: Investigated for its utility in studying enzyme activities and receptor interactions.
- Industrial Applications: Utilized in synthesizing specialty chemicals with unique properties due to its trifluoromethyl group.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C8H15F3N2O2 |
| CAS Number | 1478991-47-7 |
| Antimicrobial Activity | Effective against certain bacteria |
| Neuropharmacological Effects | Modulates dopamine receptors |
| Enzyme Interaction | Potential inhibitor |
Q & A
Basic: What synthetic routes are recommended for preparing 2,2,2-trifluoroethyl N-[3-(dimethylamino)propyl]carbamate, and how do reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves coupling 3-(dimethylamino)propylamine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. Key parameters include:
- Temperature: Maintain at 0–5°C during chloroformate addition to minimize side reactions (e.g., hydrolysis).
- Solvent: Use anhydrous dichloromethane or tetrahydrofuran to avoid moisture interference.
- Base: Triethylamine or pyridine is added to scavenge HCl, improving carbamate formation .
For fluorinated analogs, fluorination via in situ acylation (e.g., using methyl chloroformate and ammonia) has been reported to achieve moderate yields (~20%), though optimization is required for higher efficiency .
Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze H and C NMR spectra to confirm the presence of the trifluoroethyl group (δ ~4.5 ppm for –OCH2CF3) and dimethylamino protons (δ ~2.2–2.4 ppm) .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 210–220 nm) to assess purity (>95%).
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, expecting [M+H] at m/z 287.1 .
Advanced: How does the trifluoroethyl group influence the compound’s stability and reactivity compared to alkyl esters like propyl?
Methodological Answer:
The electron-withdrawing trifluoroethyl group enhances hydrolytic stability compared to propyl esters.
- Hydrolysis Studies: Compare degradation rates in buffered solutions (pH 2–10). Trifluoroethyl carbamates show slower hydrolysis due to reduced electrophilicity at the carbonyl carbon .
- Bioactivity: Fluorinated esters often exhibit improved membrane permeability and metabolic resistance. For example, propamocarb (propyl analog) is a fungicide, while trifluoroethyl derivatives may target enzymes with fluorophilic binding pockets .
Advanced: What strategies resolve discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
- Metabolite Profiling: Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
- Batch Variability: Re-synthesize and re-test compounds to rule out impurities; cross-validate with independent labs .
Basic: What are common analytical challenges in quantifying this compound in complex matrices (e.g., biological samples)?
Methodological Answer:
- Matrix Effects: Co-extracted lipids or proteins can suppress ionization in LC-MS/MS. Mitigate via solid-phase extraction (C18 cartridges) or dilution .
- Limit of Detection (LOD): Optimize MRM transitions (e.g., m/z 287.1 → 144.1 for the carbamate fragment) to achieve sub-ppb sensitivity .
Advanced: How can computational modeling predict interactions with enzymatic targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions between the dimethylaminopropyl group and enzyme active sites (e.g., acetylcholinesterase). The basic dimethylamino group may form salt bridges with acidic residues .
- MD Simulations: Simulate binding stability over 100 ns to assess trifluoroethyl’s role in hydrophobic pocket occupancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
